Product packaging for Leu-Gly(Cat. No.:CAS No. 686-50-0)

Leu-Gly

Cat. No.: B1662033
CAS No.: 686-50-0
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-LURJTMIESA-N
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Description

H-Leu-Gly-OH, also known as L-Leucyl-glycine, is a dipeptide with the molecular formula C 8 H 16 N 2 O 3 and a molecular weight of 188.22 g/mol . This compound is classified as a glycine derivative and serves as a crucial biochemical tool in proteomics and enzymatic research, specifically applied as a substrate for assaying peptidase enzyme activity . The product is presented as a solid with a melting point of 245°C (decomposition) and exhibits high solubility in water . For researchers handling this compound, it is supplied as a powder with a recommended storage condition of -20°C for long-term stability . As with any research chemical, proper safety precautions should be followed. H-Leu-Gly-OH is provided strictly for research and development purposes in a laboratory setting. It is not intended for use in diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B1662033 Leu-Gly CAS No. 686-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317011
Record name L-Leucylglycine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-50-0
Record name L-Leucylglycine
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URL https://commonchemistry.cas.org/detail?cas_rn=686-50-0
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Record name N-L-Leucylglycine
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Record name L-Leucylglycine
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Record name N-L-leucylglycine
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Synthesis and Derivatization Methodologies of H Leu Gly Oh

Peptide Synthesis Strategies for H-Leu-Gly-OH

The construction of the amide bond between Leucine (B10760876) and Glycine (B1666218) requires careful control of reactive functional groups to prevent unwanted side reactions, such as self-polymerization. libretexts.org This is accomplished through the use of protecting groups for the α-amino group of Leucine and the α-carboxyl group of Glycine, followed by a controlled coupling reaction.

Interactive Table 1: General Comparison of Major Peptide Synthesis Strategies
FeatureSolution-Phase Peptide Synthesis (SolPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle All reactions (protection, coupling, deprotection) are carried out in a homogeneous solution. acs.orgThe peptide is assembled sequentially while one end is anchored to an insoluble polymer support (resin). core.ac.uk
Purification Requires purification of intermediate products after each step, often by crystallization or chromatography. acs.orgPurification involves simple filtration and washing of the resin to remove excess reagents and by-products. luxembourg-bio.com
Reagent Stoichiometry Uses near-stoichiometric amounts of reagents.Uses a large excess of soluble reagents to drive reactions to completion. peptide.com
Scalability Well-suited for large-scale industrial production.Excellent for lab-scale and automated synthesis; large-scale synthesis can be challenging. core.ac.uk
Speed & Automation Generally slower and more labor-intensive due to intermediate purifications. core.ac.ukRapid, efficient, and easily automated. peptide.com

Historically, all peptides were synthesized using solution-phase, or "liquid-phase," methods. core.ac.uklibretexts.org This strategy involves the stepwise coupling of protected amino acid derivatives in an appropriate solvent. For the synthesis of H-Leu-Gly-OH, the amino group of Leucine is first protected, and the carboxyl group of Glycine is protected, typically as an ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org

Developed by R. Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by anchoring the C-terminal amino acid to an insoluble polymer resin. core.ac.ukpeptide.com The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection, washing, and coupling reactions. core.ac.uk The use of a solid support simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, eliminating the need for complex purification of intermediates. luxembourg-bio.com Two primary strategies dominate the SPPS field: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu strategy is currently the most widely used method for peptide synthesis in research settings. csic.es It is based on an orthogonal protection scheme where the temporary Nα-protecting group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the permanent side-chain protecting groups, which are acid-labile (e.g., tert-butyl, tBu), can be removed under different conditions. csic.es

The synthesis of H-Leu-Gly-OH via this method begins by anchoring Fmoc-Gly-OH to an acid-labile resin, such as a Wang or 2-chlorotrityl (2-Cl-Trt) resin. csic.esgoogle.com The synthesis proceeds through a cycle of two key steps:

Deprotection: The Nα-Fmoc group is removed from the resin-bound Glycine using a solution of a secondary amine, typically 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comnih.gov

Coupling: The next amino acid, Fmoc-Leu-OH, is activated and coupled to the newly freed amino group of the resin-bound Glycine. Activation is commonly achieved in situ using coupling reagents like dicyclohexylcarbodiimide/N-hydroxybenzotriazole (DCC/HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). google.comresearchgate.net

Since neither Leucine nor Glycine has a side chain requiring protection, tBu-based protecting groups are not needed for this specific synthesis. After the sequence is assembled, the final dipeptide is cleaved from the resin support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nih.govlookchem.com

Interactive Table 2: Common Reagents in an Fmoc/tBu SPPS Cycle for H-Leu-Gly-OH
StepReagent/SolventPurposeReference
Resin Loading Fmoc-Gly-OH, 2-Chlorotrityl resin, DIEAAnchoring the first amino acid to the solid support. rsc.org
Washing Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)Removal of excess reagents and by-products. luxembourg-bio.com
Fmoc Deprotection 20% Piperidine in DMFRemoval of the temporary Nα-Fmoc protecting group. acs.org
Coupling Fmoc-Leu-OH, HATU, DIEAActivation of the incoming amino acid and formation of the peptide bond. google.comnih.gov
Final Cleavage Trifluoroacetic acid (TFA) cocktail (e.g., TFA/H₂O/TIS)Cleavage of the completed peptide from the resin. nih.govrsc.org

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is the classical SPPS method first developed by Merrifield. seplite.comuq.edu.au In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while more permanent side-chain protection is provided by benzyl (Bzl)-based groups. peptide.comseplite.com

For H-Leu-Gly-OH synthesis, Boc-Gly-OH would be attached to a resin like the Merrifield resin. seplite.com The synthetic cycle involves:

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine using a hindered base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next amino acid, Boc-Leu-OH, is coupled using an activating agent such as DCC. seplite.com

A key difference from the Fmoc/tBu strategy is the final cleavage step. The Boc/Bzl method requires very strong, hazardous acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protecting groups and cleave the peptide from the resin. seplite.comuq.edu.aunih.gov Although largely superseded by the milder Fmoc chemistry, the Boc/Bzl strategy remains valuable for the synthesis of certain complex or long peptides and for producing peptide thioesters. uq.edu.au

Interactive Table 3: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
AspectFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Deprotection Reagent Piperidine (Base)TFA (Acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)HF-labile (e.g., Bzl, Tos)
Final Cleavage Reagent TFA (moderately strong acid)Anhydrous HF or TFMSA (very strong acid)
Orthogonality Fully orthogonal (base vs. acid)Not fully orthogonal (differential acid lability)
Safety/Handling Considered milder and safer. csic.esRequires special apparatus and handling for hazardous HF. uq.edu.aunih.gov

The use of the triphenylmethyl (Trityl, Trt) group for Nα-amino protection offers another synthetic route. researchgate.net The Trt group is highly sensitive to acid and can be removed under very mild acidic conditions (e.g., dilute acetic acid or TFA), which provides orthogonality with other protecting group schemes. researchgate.netuoa.gr

In the context of SPPS, Nα-Trt-amino acids can be used in a manner similar to Fmoc or Boc amino acids. researchgate.net The synthesis of H-Leu-Gly-OH would involve coupling Nα-Trt-Leu-OH to a resin-bound Glycine. The key advantage of the Trt group is the mildness of its cleavage, which can help preserve sensitive functionalities elsewhere in a more complex peptide. The preparation of N-Trt derivatives of amino acids like Glycine and Leucine has been well-described, making this a viable, albeit less common, strategy for SPPS. researchgate.net

Enzymatic peptide synthesis presents an attractive "green" alternative to chemical methods, offering high stereo- and regioselectivity, which eliminates the need for side-chain protection and minimizes the risk of racemization. thieme-connect.de These syntheses are typically catalyzed by protease enzymes, which, under specific conditions, can be made to run their natural hydrolytic function in reverse to form peptide bonds. thieme-connect.de

Two main approaches are used:

Thermodynamic Control: This approach shifts the reaction equilibrium towards synthesis by altering reaction conditions (e.g., using water-miscible organic solvents or biphasic systems) to favor the condensation of a carboxyl component (e.g., Leucine) and a nucleophilic amine component (e.g., Glycine). thieme-connect.de

Kinetic Control: This method uses an activated carboxyl component, such as an amino acid ester (e.g., Leucine methyl ester), as a substrate for the enzyme. The enzyme catalyzes the aminolysis of the ester by the amine component (Glycine), forming the peptide bond faster than the competing hydrolysis reaction. thieme-connect.de

Enzymes like papain, α-chymotrypsin, and thermolysin have been successfully used to catalyze the formation of dipeptides and oligopeptides. nih.gov For H-Leu-Gly-OH, a kinetically controlled synthesis could involve reacting an N-protected Leucine ester with Glycine in the presence of a suitable protease. The specificity of the enzyme ensures that only the L-isomers react, yielding a product with high chiral purity.

Sustainable Synthesis Approaches for H-Leu-Gly-OH and Related Peptides

The synthesis of peptides, including the dipeptide H-Leu-Gly-OH, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. researchgate.net The increasing focus on green chemistry has spurred the development of more sustainable synthetic strategies. rsc.org A key area of improvement is the replacement of conventional solvents like N,N-dimethylformamide (DMF), which is widely used in solid-phase peptide synthesis (SPPS), with more environmentally benign alternatives. rsc.orgrsc.org

Another approach to greener peptide synthesis involves performing the reactions in aqueous media. nih.gov This strategy aims to minimize the use of toxic organic solvents, which are a major contributor to the environmental impact of chemical synthesis. rsc.org Researchers have developed water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, to enable solid-phase peptide synthesis under aqueous conditions. nih.govresearchgate.net This approach not only makes the assembly process more sustainable but can also simplify postsynthetic purification. nih.gov Technologies like membrane-enhanced peptide synthesis (MEPS) further contribute to sustainability by using membranes to remove excess reagents and by-products, thereby reducing waste. rsc.org

Advanced Coupling Reagents and Protecting Group Chemistries

The efficient and specific formation of the amide bond between leucine and glycine is central to the synthesis of H-Leu-Gly-OH. This requires the use of advanced coupling reagents to activate the carboxylic acid group of the N-protected leucine and specific protecting groups to prevent unwanted side reactions.

Role of T3P® in Efficient Peptide Bond Formation

Propylphosphonic anhydride (B1165640) (T3P®) is a highly efficient coupling reagent for forming peptide bonds, both in solution and on solid-phase supports. imperial.ac.uknih.gov Its mechanism involves the activation of a carboxylic acid to form a mixed anhydride, which then readily reacts with an amine to form the amide bond. nih.gov A significant advantage of T3P® is the speed of the coupling reaction, which can be complete within minutes, leading to high conversion rates. rsc.orgnih.gov

Furthermore, T3P® is recognized for minimizing racemization, a critical factor in producing stereochemically pure peptides. rsc.orgribbitt.comresearchgate.net The by-products of the reaction, primarily propylphosphonic acid, are water-soluble, which facilitates a straightforward workup and purification process, often involving simple aqueous washes. rsc.orgnih.gov This contrasts with many other coupling reagents that produce by-products requiring chromatographic separation. peptide.com T3P® is compatible with both common N-protecting groups, Boc and Fmoc, making it a versatile tool in peptide synthesis. nih.gov Its stability and safety profile, being non-explosive and non-allergenic, further enhance its utility as a green and effective coupling reagent. imperial.ac.ukcuriaglobal.comribbitt.com

FeatureDescriptionSource(s)
Reagent Type Cyclic Anhydride Coupling Agent nih.gov
Key Advantage Fast reaction times, high yields, minimal racemization rsc.orgnih.gov
By-products Water-soluble, allowing for easy removal ribbitt.comnih.gov
Compatibility Effective with both Boc and Fmoc protecting groups nih.gov
Sustainability Considered a "green" reagent due to low toxicity and simple workup imperial.ac.ukcuriaglobal.com

Application of HATU/DIEA and DIPC/HOBt in H-Leu-Gly-OH Synthesis

Two other widely used systems for peptide bond formation are HATU/DIEA and DIPC/HOBt.

HATU/DIEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/guanidinium salt-based coupling reagent known for its high efficiency and rapid reaction rates. wikipedia.orgthermofisher.com In the synthesis of a dipeptide like H-Leu-Gly-OH, the N-protected leucine's carboxylic acid is activated by HATU. wikipedia.org This reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA or Hünig's base), to deprotonate the carboxylic acid, forming a carboxylate anion that attacks the HATU molecule. wikipedia.orgyoutube.com This process generates a highly reactive OAt-active ester intermediate. wikipedia.org The subsequent addition of the glycine ester or amide allows for the nucleophilic attack of its free amino group on the active ester, forming the desired peptide bond. wikipedia.org The HATU/DIEA system is particularly effective for coupling sterically hindered amino acids and for minimizing racemization. thermofisher.compeptide2.com

DIPC/HOBt: The combination of Diisopropylcarbodiimide (DIPC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for peptide coupling. peptide.combachem.com DIPC is a carbodiimide (B86325) that activates the carboxylic acid of the N-protected leucine. bachem.com However, using a carbodiimide alone can lead to significant racemization and the formation of an N-acylurea side product, which is unable to react further. peptide2.combachem.com To suppress these side reactions, HOBt is added as an additive. peptide.comnih.gov HOBt reacts with the DIPC-activated amino acid to form an HOBt-active ester intermediate. peptide.com This intermediate is more stable than the initial O-acylisourea but still highly reactive towards the amine component (glycine), leading to a cleaner and more efficient coupling with minimal loss of stereochemical integrity. peptide.compeptide2.com A key advantage of using DIPC over the similar reagent Dicyclohexylcarbodiimide (DCC) in solid-phase synthesis is that the resulting diisopropylurea by-product is soluble in common solvents like DMF and can be easily washed away. bachem.com

Coupling SystemReagent RolesKey FeaturesSource(s)
HATU/DIEA HATU: Forms a highly reactive OAt-active ester. DIEA: Acts as a non-nucleophilic base.Fast reaction rates, high efficiency, suitable for difficult couplings. wikipedia.orgthermofisher.comyoutube.com
DIPC/HOBt DIPC: Activates the carboxylic acid. HOBt: Acts as an additive to suppress racemization and side reactions.Cost-effective, minimizes racemization, soluble urea (B33335) by-product. peptide.combachem.comnih.gov

Orthogonal Protecting Groups in Dipeptide Synthesis

In multi-step peptide synthesis, protecting groups are essential to block reactive functional groups and direct the reaction to form the desired peptide bond. creative-peptides.combiosynth.com The concept of "orthogonality" is crucial: orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comiris-biotech.de This allows for the selective deprotection of specific sites during the synthesis.

For the synthesis of a dipeptide like H-Leu-Gly-OH, this typically involves protecting the α-amino group of leucine and potentially the carboxylic acid group of glycine. The two most common orthogonal strategies in peptide synthesis are the Fmoc/tBu and Boc/Bzl systems. americanpeptidesociety.orgpeptide.com

Fmoc/tBu Strategy: In this approach, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.comlifetein.com The Fmoc group is stable to acidic conditions but is readily removed using a mild base, typically a solution of piperidine in DMF. creative-peptides.comlifetein.com Side-chain functional groups and the C-terminal carboxyl group are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de These tBu-based groups are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This strategy is considered milder and is widely used in automated solid-phase peptide synthesis. peptide.comiris-biotech.de

Boc/Bzl Strategy: This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group. creative-peptides.comamericanpeptidesociety.org The Boc group is removed with a moderately strong acid, such as TFA. peptide.com Permanent side-chain protecting groups are typically benzyl (Bzl)-based, which are more stable to TFA and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. peptide.comiris-biotech.de While effective, the requirement for harsh acidic conditions is a drawback of this method. americanpeptidesociety.org

The orthogonality of these groups ensures that the temporary Nα-protecting group (Fmoc or Boc) can be removed at each step of the peptide chain elongation without cleaving the permanent side-chain protecting groups or the bond linking the peptide to a solid support. biosynth.comiris-biotech.de

StrategyNα-Protecting GroupDeprotection Condition (Nα)Side-Chain/Permanent PGsDeprotection Condition (Permanent)Orthogonality PrincipleSource(s)
Fmoc/tBu Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)tBu (tert-Butyl) basedStrong Acid (e.g., TFA)Base-labile vs. Acid-labile creative-peptides.combiosynth.comiris-biotech.de
Boc/Bzl Boc (tert-Butoxycarbonyl)Mild Acid (e.g., TFA)Bzl (Benzyl) basedVery Strong Acid (e.g., HF)Differential Acid Lability americanpeptidesociety.orgpeptide.comiris-biotech.de

Synthesis of H-Leu-Gly-OH Analogs and Derivatives

The simple dipeptide structure of H-Leu-Gly-OH serves as a scaffold for creating various analogs and derivatives with specialized functions. One important application is in the development of probes for medical imaging.

Radiolabeled H-Leu-Gly-OH Derivatives for Imaging

Radiolabeling involves incorporating a radionuclide (a radioactive isotope) into a molecule, which can then be used as a tracer in diagnostic imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). mdpi.com While specific examples of radiolabeled H-Leu-Gly-OH are not extensively documented, the principles of peptide radiolabeling can be applied to create such derivatives.

The synthesis of a radiolabeled analog of H-Leu-Gly-OH would involve incorporating a positron-emitting radionuclide such as Carbon-11 (¹¹C, half-life ≈ 20 min) or Fluorine-18 (¹⁸F, half-life ≈ 110 min). mdpi.com For example, ¹¹C-labeling could be achieved by synthesizing one of the amino acid precursors, such as glycine, using [¹¹C]cyanide in a Bücherer-Strecker synthesis. nih.gov This ¹¹C-labeled glycine could then be coupled with a protected leucine to form the radiolabeled dipeptide.

Alternatively, an ¹⁸F-labeled derivative could be created. This often involves synthesizing a prosthetic group containing ¹⁸F, which is then attached to the peptide. mdpi.com For a dipeptide like H-Leu-Gly-OH, a common strategy would be to modify the N-terminus of leucine or a side chain (if one were present) with a moiety that can be readily fluorinated. The longer half-life of ¹⁸F is often advantageous, allowing for more complex syntheses and longer imaging times. mdpi.com These radiolabeled dipeptides could potentially be used to study peptide transporters or other biological systems where small peptides are recognized. mdpi.com

Biological Activities and Mechanisms of Action of H Leu Gly Oh

Cellular and Molecular Interactions

The interactions of H-Leu-Gly-OH at the cellular and molecular level are rooted in the individual and synergistic functions of its constituent amino acids, Leucine (B10760876) and Glycine (B1666218).

H-Leu-Gly-OH is intrinsically linked to protein metabolism, a critical balance between protein synthesis (anabolism) and protein degradation (catabolism). Research indicates that the dipeptide Leu-Gly can inhibit ubiquitin-mediated proteolysis, a major pathway for protein degradation. glpbio.com This suggests a role for H-Leu-Gly-OH in preserving protein structures within the cell.

The components of the dipeptide are key players in these processes:

Leucine (Leu) is an essential branched-chain amino acid (BCAA) that actively promotes protein synthesis. nih.gov It functions as a signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is central to regulating cell growth and protein synthesis. nih.govagriculturejournals.cz Approximately 80% of available leucine is typically utilized for protein synthesis. nih.gov

Glycine (Gly) is the simplest amino acid and serves as a fundamental building block for proteins. technologynetworks.comnih.gov Beyond its structural role, glycine is crucial for the synthesis of other vital metabolites, including glutathione (B108866), a key antioxidant. nih.gov

Studies on the related dipeptide Gly-Leu have shown it can promote the proliferation and protein synthesis of intestinal epithelial cells by upregulating key elements of the mTOR pathway, such as mTOR itself and its downstream effectors S6K1 and 4EBP1. agriculturejournals.cz

Table 1: Metabolic Roles of H-Leu-Gly-OH Constituents
ComponentPrimary Role in MetabolismKey Pathway InvolvementReference
Leucine (Leu)Stimulates protein synthesis; Inhibits protein degradation.Mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govagriculturejournals.cz
Glycine (Gly)Building block for proteins; Precursor for glutathione synthesis.Protein synthesis; Glutathione metabolism. nih.gov
Dipeptide (this compound)Inhibits ubiquitin-mediated proteolysis (protein breakdown).Ubiquitination/Proteasome pathway. glpbio.com

Small peptides like H-Leu-Gly-OH are not merely metabolic intermediates but also function as signal molecules. agriculturejournals.cz Leucine, a component of this dipeptide, is recognized for its ability to activate signaling cascades independent of, yet in concert with, hormones like insulin (B600854). nih.gov It can activate key enzymes involved in fatty acid and protein synthesis, such as acetyl-CoA carboxylase (ACC) and p70 ribosomal S6 kinase (p70S6K). nih.gov This signaling is believed to occur through specific leucine recognition sites within the cell that couple to the mTOR pathway. researchgate.net

The uptake of di- and tripeptides into cells is primarily mediated by specific transport proteins. nih.gov The human proton-coupled oligopeptide transporter 1 (hPEPT1) is a high-capacity, low-affinity transporter responsible for absorbing the vast majority of dietary di- and tripeptides from the small intestine. nih.govau.dk Therefore, H-Leu-Gly-OH is a substrate for this transport system, allowing it to be absorbed from the gut and enter circulation.

While H-Leu-Gly-OH is a substrate for peptide transporters like PEPT1, the transport mechanism itself can be subject to inhibition. nih.govau.dk As a substrate, H-Leu-Gly-OH would participate in competitive inhibition, where it competes with other di- and tripeptides and certain peptide-like drugs for binding to the transporter's active site. High concentrations of one substrate can thus reduce the transport rate of another. While some studies have noted that certain drugs can act as noncompetitive inhibitors of peptide transport, current research does not indicate that H-Leu-Gly-OH functions as an inhibitor of these transport systems. nih.gov Its primary role is that of a transported substrate.

Once inside the body or within cells, dipeptides like H-Leu-Gly-OH are subject to enzymatic cleavage by peptidases, also known as hydrolases. These enzymes break the peptide bond, releasing the individual amino acids.

Several classes of enzymes can hydrolyze such dipeptides:

Dipeptidyl peptidases , such as dipeptidyl peptidase I (also known as cathepsin C), are exopeptidases that cleave dipeptides from the N-terminus of proteins and peptides. researchgate.net

Aminopeptidases , like leucine aminopeptidase, are present in various tissues and fluids and are capable of hydrolyzing peptides with a leucine residue at the N-terminus. nih.gov

Endopeptidases , such as Thimet oligopeptidase (TOP), can also process peptides containing a this compound sequence as part of a larger substrate. nih.gov

The hydrolysis of H-Leu-Gly-OH by these enzymes releases Leucine and Glycine, making them available for the metabolic and signaling functions described previously.

Influence on Amino Acid Transport and Signaling Pathways

Investigated Biological Effects

Research into the specific biological effects of H-Leu-Gly-OH has highlighted its potential protective capabilities.

Oligopeptides, particularly those containing hydrophobic amino acids like Leucine and also Glycine, have been shown to possess antioxidant properties. nih.gov These peptides can scavenge harmful free radicals, which are implicated in oxidative stress-related cell damage. nih.govresearchgate.net The proposed mechanism for this activity involves the formation of stable hydrogen bonds between the peptide and the free radicals, effectively neutralizing them. nih.gov

The antioxidant capacity of peptides is often evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. nih.govresearchgate.net The effectiveness is commonly reported as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. Research on related oligopeptides has demonstrated significant free radical scavenging activity.

Table 2: Free Radical Scavenging Activity of Related Oligopeptides
OligopeptideAssay TypeScavenging Capacity (IC₅₀)Key Amino AcidsReference
VGFC (Val-Gly-Phe-Cys)Hydroxyl Radical Scavenging0.89 mg/mLGlycine, Cysteine nih.gov
Pigment ExtractDPPH Radical Scavenging~0.07 mg/mLN/A (Complex Mixture) researchgate.net
Flavonol Glycoside (Compound 5)DPPH Radical Scavenging1.9 µMN/A (Non-peptide) nih.gov

The presence of both Leucine and Glycine in H-Leu-Gly-OH suggests it contributes to the pool of bioactive peptides with the potential to mitigate oxidative stress. nih.gov

Antimicrobial Properties and Biofilm Inhibition

While direct studies on the antimicrobial and biofilm-inhibiting properties of the specific dipeptide H-Leu-Gly-OH are not extensively documented in the provided research, the activities of its constituent amino acids and related peptides suggest a potential for such functions. Glycine has been noted to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall dergipark.org.tr. Due to its low toxicity, it has been used as an antibacterial agent in foods dergipark.org.tr. For instance, concentrations of 1.5% to 6% glycine have been shown to reduce the growth of Enterococcus faecalis by 70% to 90% dergipark.org.tr.

Peptides rich in leucine and glycine have also demonstrated antimicrobial capabilities. A novel peptide named leptoglycin, which is rich in glycine (59.1%) and leucine (36.4%), was found to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Citrobacter freundii nih.gov. Similarly, other research has focused on developing novel antimicrobial peptides by substituting or including leucine, which can contribute to antibacterial activity researchgate.net. While these findings are not directly on H-Leu-Gly-OH, they point towards a plausible area for future investigation into its specific antimicrobial and anti-biofilm potential.

Anti-inflammatory Responses

The potential anti-inflammatory properties of H-Leu-Gly-OH can be inferred from the well-documented effects of its constituent amino acid, glycine. Glycine is recognized as a novel anti-inflammatory, immunomodulatory, and cytoprotective agent nih.gov. It acts on inflammatory cells like macrophages to suppress the activation of transcription factors and reduce the formation of free radicals and inflammatory cytokines nih.govnih.gov. Research suggests glycine can protect against shock, sepsis, and ischemia/reperfusion injury in various tissues nih.gov. Its mechanism involves activating a chloride channel in the plasma membrane, which can suppress the increase in intracellular calcium ions that often triggers inflammatory pathways nih.gov.

Furthermore, glycine has been shown to restore the anabolic response to leucine in mouse models of acute inflammation nih.govphysiology.orgucsf.edu. This suggests that glycine can counteract the negative effects of inflammation on muscle metabolism, a condition known as "anabolic resistance" nih.govphysiology.org. While glycine itself did not alter the skeletal muscle inflammatory response to lipopolysaccharide (LPS) in one study, it did significantly reduce markers of oxidative stress nih.govphysiology.org. Given that H-Leu-Gly-OH is composed of both leucine and glycine, it is plausible that it could exert anti-inflammatory effects, a hypothesis that warrants direct investigation.

Potential Therapeutic Implications and Applications

Role in Pharmaceutical Formulations

The constituent amino acids of H-Leu-Gly-OH, L-leucine and glycine, are widely valued as pharmaceutical excipients due to their safety and functional versatility . Amino acids can be added to medications to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs) evonik.com.

Glycine is particularly versatile, serving multiple roles in biologic formulations pfanstiehl.com:

Protein Stabilizer : It helps prevent protein aggregation and degradation, maintaining the integrity and shelf-life of biologic drugs pfanstiehl.com.

Buffering Agent : It helps maintain the optimal pH necessary for the stability of the formulation pfanstiehl.com.

Lyophilization Aid & Cryoprotectant : In freeze-dried (lyophilized) products, glycine enhances stability and protects biologics from damage during freezing and thawing pfanstiehl.com.

Leucine is also used as a specialized excipient, often as a tablet lubricant to ensure uniformity and flowability during manufacturing . The stability and solubility of related peptides, such as H-Leu-Gly-Gly-OH, make them excellent candidates for use in drug delivery systems chemimpex.com. These established functions suggest that the dipeptide H-Leu-Gly-OH could be a valuable component in various pharmaceutical formulations.

Exploration in Metabolic Disorder Treatments

Research into H-Leu-Gly-OH and its components suggests a complex but potentially significant role in managing metabolic disorders. A key study investigating the co-ingestion of leucine and glycine with glucose found a marked interaction between the two amino acids nih.gov. The combination significantly attenuated the plasma glucose response, an effect that was not simply additive based on their individual effects nih.gov. This glucose-lowering effect occurred with only a modest increase in insulin, indicating a mechanism beyond enhanced insulin secretion nih.gov.

Table 1: Effect of Amino Acid Ingestion on Glucose Response
Test Substance (with 25g Glucose)Decrease in Glucose Area Response (vs. Glucose alone)
Leucine57%
Glycine62%
Leucine + Glycine66%

Data sourced from a study on the interaction of ingested leucine with glycine on glucose concentrations nih.gov.

Conversely, one study in diet-induced obese mice found that glycine supplementation could worsen glucose intolerance by enhancing liver gluconeogenesis nih.gov. However, it is also noted that glycine possesses anti-inflammatory properties and stimulates the production of glutathione, which is crucial for antioxidant protection and may help mitigate risks associated with insulin resistance mdpi.com. These varied findings highlight the need for further research to clarify the therapeutic potential and mechanisms of H-Leu-Gly-OH in the context of metabolic disorders.

Applications in Wound Healing and Tissue Regeneration

H-Leu-Gly-OH has been directly implicated in processes essential for skin health and wound repair. A study identified L-Leucyl-Glycine (this compound) as a major bioactive component of porcine placenta extracts biomolther.orgnih.gov. The research demonstrated that this dipeptide has significant effects on skin cells and tissues.

Key research findings include biomolther.orgnih.gov:

Increased Hyaluronan (HA) Synthesis : Treatment with this compound significantly increased the synthesis of hyaluronan in normal human epidermal keratinocytes (NHEKs) biomolther.orgnih.gov. This was linked to the upregulation of the hyaluronan synthase 2 (HAS2) mRNA level biomolther.orgnih.gov.

Inhibition of Elastase Activity : The dipeptide was shown to inhibit elastase activity in NHEKs nih.gov.

Improved Skin Properties in vivo : Oral administration of this compound to UVB-irradiated hairless mice led to increased skin hydration and elasticity biomolther.orgnih.gov.

Table 2: In Vitro Effects of H-Leu-Gly-OH on Human Keratinocytes
Activity MeasuredResultMechanism
Hyaluronan (HA) SynthesisSignificantly IncreasedUpregulation of HAS2 mRNA
Elastase ActivityInhibited-
Keratinocyte DifferentiationIncreasedInduced expression of transglutaminase 1

Data sourced from studies on the effects of glycine and leucine dipeptides on skin hydration and elasticity biomolther.orgnih.gov.

Furthermore, the fundamental role of both leucine and glycine in forming collagen, the primary structural protein in skin, underscores their importance in tissue regeneration news-medical.netnih.gov. A spray containing a pool of synthetic amino acids, including L-Leucine and L-Glycine, has been shown to aid in the healing of mucosal wounds researchgate.net. These findings position H-Leu-Gly-OH as a promising agent in applications for wound healing and skin regeneration.

Contribution to Muscle Growth and Recovery

The dipeptide H-Leu-Gly-OH is directly involved in molecular pathways that regulate muscle mass. Research has shown that this compound inhibits ubiquitin-mediated proteolysis, a key pathway for protein breakdown in cells glpbio.com. By inhibiting this process, the dipeptide can help prevent muscle degradation.

The individual components of H-Leu-Gly-OH are well-known for their roles in muscle metabolism:

Leucine : It is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTORC1 signaling pathway lvhn.orgnih.govatpscience.com.

Glycine : It has been shown to restore the anabolic (muscle-building) response to leucine, particularly in inflammatory states that can cause muscle wasting nih.govphysiology.org. Recent studies also indicate that glycine can boost mTORC independently of branched-chain amino acids atpscience.com.

The combination of leucine's direct anabolic stimulus and glycine's ability to enhance this effect and reduce oxidative stress presents a strong case for the dipeptide's role in promoting muscle growth and accelerating recovery nih.govatpscience.commedchemexpress.com.

Ergogenic Effects and Performance Enhancement

The potential for H-Leu-Gly-OH to serve as an ergogenic aid is primarily understood through the well-documented effects of its constituent amino acids, L-leucine and glycine. Amino acids and their derivatives are recognized for their potential as ergogenic dietary substances that can influence anabolic hormone secretion, supply fuel during exercise, and prevent exercise-induced muscle damage. medchemexpress.com

L-leucine, a branched-chain amino acid (BCAA), is particularly noted for its role in enhancing both endurance and strength/power performance. nih.gov It is a vital component in muscle protein synthesis, the process by which the body repairs and rebuilds muscle tissue, especially following intense physical activity. revolution-nutrition.com Leucine promotes muscle growth and accelerates recovery, in part by stimulating the production of insulin, an anabolic hormone that aids in muscle repair. revolution-nutrition.com

A notable study investigating the effects of leucine supplementation on competitive outrigger canoeists demonstrated significant improvements in athletic performance. Over a six-week period, dietary supplementation with L-leucine led to a significant increase in upper body power and enhanced endurance performance, as measured by rowing time to exhaustion. nih.govresearchgate.net

Table 1: Effects of 6-Week Leucine Supplementation on Outrigger Canoeists nih.govresearchgate.net
Performance MetricPlacebo Group ChangeLeucine Group ChangeSignificance
Upper Body Power (W/kg)Increase to 6.0 (±0.7)Increase to 6.7 (±0.7)Significantly greater than placebo
Rowing Time to Exhaustion (min)UnchangedIncreased from 77.6 (±6.3) to 88.3 (±7.3)Significant improvement
Average Rate of Perceived Exertion (RPE)UnchangedDecreased from 14.5 (±1.5) to 12.9 (±1.4)Significant reduction

Glycine also contributes to the ergogenic profile. Research suggests that glycine supplementation can help preserve muscle mass and may play a role in promoting better quality sleep, a crucial component of athletic recovery. sportsperformancebulletin.com

Mechanistic Elucidation of H-Leu-Gly-OH Bioactivity

The biological effects of H-Leu-Gly-OH are rooted in its interactions at the molecular and cellular levels, from its breakdown by enzymes to its influence on complex signaling networks.

Investigation of Enzyme Kinetics and Catalysis

The bioavailability and activity of H-Leu-Gly-OH are heavily dependent on its stability and hydrolysis by enzymes. The breakdown of dipeptides in the body is a critical process governed by specific kinetic principles.

The hydrolysis of dipeptides such as leucylglycine generally follows a first-order rate law, meaning the rate of reaction is proportional to the concentration of the dipeptide. nih.gov This enzymatic hydrolysis is significantly influenced by environmental factors, particularly temperature. Studies have shown that the rate of dipeptide hydrolysis increases exponentially with rising temperatures in aqueous solutions. nih.gov

The molecular structure of the dipeptide itself is a key determinant of its metabolic fate. The identity of the N-terminal amino acid has a profound impact on the dipeptide's half-life and rate of hydrolysis in plasma. Research comparing dipeptides found that those with glycine at the N-terminal position (e.g., Gly-Leu) are hydrolyzed more slowly than those with alanine (B10760859) in the same position (e.g., Ala-Leu). nih.gov This suggests that the presence of glycine at the N-terminus, as in the isomer of H-Leu-Gly-OH, confers greater stability against plasma hydrolases. nih.gov In contrast, dipeptides with leucine at the N-terminus, such as this compound and Leu-Ala, exhibit rapid rates of hydrolysis in plasma. nih.gov The mechanism of acid-catalyzed hydrolysis involves the addition of a proton to the carbonyl oxygen of the peptide bond, initiating the cleavage process. researchgate.net

Table 2: Factors Influencing Dipeptide Hydrolysis Kinetics
FactorEffect on Hydrolysis RateReference
TemperatureIncreases exponentially with rising temperature. nih.gov
N-Terminal Amino AcidGlycine at the N-terminus leads to slower hydrolysis compared to alanine. nih.gov
PressureHydrolysis rate is faster at 265 atm than at water steam pressure at lower temperatures (<200-220°C). nih.gov

Modulation of Cellular Pathways and Signaling Cascades

H-Leu-Gly-OH and its constituents exert their biological effects by modulating key cellular signaling pathways, most notably those involved in protein metabolism. One of the most critical pathways influenced by the leucine component of this dipeptide is the mTOR (mechanistic target of rapamycin) signaling cascade.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. youtube.com Amino acids, especially leucine, are potent activators of mTOR complex 1 (mTORC1). imrpress.comnih.gov The activation of mTORC1 by amino acids occurs at the surface of the lysosome and is a critical step in initiating protein synthesis. youtube.comnih.gov Leucine's presence signals nutrient availability, prompting mTORC1 to phosphorylate downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the translation of messenger RNA into protein. nih.govagriculturejournals.cz

Direct evidence for the dipeptide's role comes from a study on chicken intestinal epithelial cells, which found that Gly-Leu (an isomer of H-Leu-Gly-OH) significantly increased the phosphorylation of mTOR and S6K1, indicating activation of the mTOR pathway to promote protein synthesis. agriculturejournals.czresearchgate.net Furthermore, the H-Leu-Gly-OH dipeptide itself has been reported to inhibit ubiquitin-mediated proteolysis, a process that breaks down proteins. glpbio.com This dual action—promoting synthesis via mTOR and inhibiting breakdown—results in a positive net protein balance, which is fundamental to muscle growth and repair.

Table 3: Modulation of the mTOR Signaling Pathway by Leucine/Leucylglycine
ComponentActionDownstream EffectReference
LeucineSignals nutrient availability to mTORC1.Activates mTORC1. imrpress.comnih.gov
mTORC1Phosphorylates S6K1 and 4E-BP1.Initiates mRNA translation and protein synthesis. nih.govagriculturejournals.cz
Gly-LeuIncreases phosphorylation of mTOR and S6K1.Activates protein synthesis in intestinal cells. agriculturejournals.czresearchgate.net
This compoundInhibits ubiquitin-mediated proteolysis.Reduces protein breakdown. glpbio.com

Formation of Bioactive Cyclic Peptides (e.g., Cyclo(this compound))

Linear dipeptides like H-Leu-Gly-OH can undergo intramolecular cyclization to form cyclic dipeptides, also known as diketopiperazines. The resulting cyclic peptide from H-Leu-Gly-OH is Cyclo(this compound). These cyclic peptides are not inert; they represent a relatively unexplored class of bioactive molecules with distinct physiological and pharmacological activities. nih.gov

Cyclo(this compound) is found in various natural sources and can be formed as a by-product of food processing or through endogenous metabolic pathways. nih.gov It is structurally related to Pro-Leu-Gly-NH2, the melanocyte-stimulating hormone release-inhibiting factor (MIF), and may be derived from precursor peptides. nih.gov

Research has revealed that Cyclo(this compound) possesses significant neuromodulatory properties. It has been shown to down-regulate dopamine (B1211576) receptors and attenuate dopaminergic supersensitivity. medchemexpress.com This activity gives it the potential to prevent movement disorders that can arise from long-term use of certain medications. medchemexpress.com Furthermore, studies in animal models have demonstrated that Cyclo(this compound) can inhibit the development of tolerance to the analgesic effects of morphine, suggesting it could play a role in managing long-term pain therapy. nih.govnih.gov

Table 4: Reported Bioactivities of Cyclo(this compound)
BioactivityMechanism/EffectReference
NeuromodulationDown-regulates dopamine (DA) receptors and attenuates dopaminergic supersensitivity. medchemexpress.com
Inhibition of Morphine ToleranceBlocks the development of physical dependence and tolerance to the analgesic effect of morphine in rats and mice. nih.govnih.gov

Analytical and Characterization Techniques for H Leu Gly Oh in Research

Chromatographic Methods

Chromatography is fundamental in the analysis of H-Leu-Gly-OH, offering powerful means to separate the dipeptide from impurities and to verify its constituent components.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of H-Leu-Gly-OH. novoprolabs.com Reversed-phase HPLC (RP-HPLC) is the most common modality, where the dipeptide is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu The use of high-purity silica (B1680970) in HPLC columns is crucial as it minimizes peak tailing and improves resolution, especially at low TFA concentrations. hplc.eu

The purity is determined by integrating the area of the H-Leu-Gly-OH peak and comparing it to the total area of all peaks in the chromatogram. For instance, commercial preparations of H-Leu-Gly-OH have reported purities of 97.3% as determined by HPLC. novoprolabs.com Due to the polar nature of the small dipeptide, other HPLC modes like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which combine reversed-phase and ion-exchange mechanisms, can also be employed to achieve retention and separation without the need for ion-pairing reagents. helixchrom.comhelixchrom.com

Table 1: Typical HPLC Parameters for H-Leu-Gly-OH Purity Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, Wide-Pore (e.g., 4.6 x 250 mm) Separation based on hydrophobicity. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier and ion-pairing agent to improve peak shape. hplc.eu
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent to elute the peptide from the column. hplc.eu
Gradient Increasing percentage of Mobile Phase B over time To elute compounds with varying hydrophobicities.
Flow Rate ~1.0 mL/min (for 4.6 mm ID column) Standard flow for analytical columns. hplc.eu
Detection UV Absorbance at ~210-220 nm Detection of the peptide bond.

| Detector | Charged Aerosol Detector (CAD) | Provides near-universal detection for purity profiling, independent of chromophores. nih.govresearchgate.net |

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a destructive but definitive method to verify the chemical composition of H-Leu-Gly-OH. fbise.edu.pk The process involves the complete hydrolysis of the peptide bond, typically using 6 M hydrochloric acid (HCl) at elevated temperatures. fbise.edu.pk This procedure breaks down the dipeptide into its constituent amino acids, Leucine (B10760876) and Glycine (B1666218).

Following hydrolysis, the resulting amino acid mixture is separated, identified, and quantified, usually by ion-exchange chromatography or reversed-phase HPLC after a derivatization step. nih.gov For H-Leu-Gly-OH, a correct analysis will yield equimolar amounts of Leucine and Glycine. This confirms that the peptide is composed of the correct amino acids in the expected 1:1 ratio, serving as a crucial verification of its identity. nih.gov The method is highly reliable for quantifying the amount of peptide in a sample. fbise.edu.pk

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular weight and the precise three-dimensional structure of the H-Leu-Gly-OH molecule.

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and verifying the sequence of H-Leu-Gly-OH. High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can determine the molecular mass with exceptional accuracy, typically with an error of less than 5 ppm. lcms.cz This high accuracy provides unambiguous confirmation of the elemental composition (C₈H₁₆N₂O₃) and the monoisotopic mass of the dipeptide. lcms.czchemscene.com

Table 2: Molecular Properties of H-Leu-Gly-OH Determined by MS

Property Value Source
Molecular Formula C₈H₁₆N₂O₃ chemscene.com
Molecular Weight 188.22 g/mol chemscene.com

| Monoisotopic Mass | 188.1161 Da | Calculated |

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), which breaks the peptide bond and other covalent bonds in a predictable manner. scripps.edu The resulting fragment ions, primarily b- and y-type ions, are diagnostic of the sequence. For H-Leu-Gly-OH, the detection of a y₁-ion at m/z 76.04 (corresponding to protonated Glycine) and a b₂-ion at m/z 189.12 (after loss of water) would confirm the Leu-Gly sequence and distinguish it from its isomer, Gly-Leu.

Energy-resolved mass spectrometry involves performing tandem MS experiments at multiple different collision energies. nih.gov This technique provides deeper insight into the fragmentation pathways of the H-Leu-Gly-OH ion. By systematically increasing the collision energy, analysts can map the appearance of different fragment ions and determine their relative stabilities. nih.govyoutube.com

This approach helps to construct a detailed fragmentation tree, confirming the connectivity of the atoms within the molecule. For peptides, specific fragmentation pathways, such as the loss of water or carbon monoxide from fragment ions, become more or less prominent at different energies. researchgate.netnih.gov This detailed analysis can differentiate between subtle structural differences and provides the highest level of confidence in the structural assignment by revealing the energy requirements for specific bond cleavages. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of H-Leu-Gly-OH in solution. hyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule. nih.gov

¹H NMR: The 1D ¹H spectrum provides initial information on the number and environment of protons. For H-Leu-Gly-OH, it will show characteristic signals for the leucine side chain (an isobutyl group with two distinct methyl doublets and methine protons), the α-protons of both residues, and the two α-protons of the glycine residue, which are a key identifying feature. utexas.edu

¹³C NMR: The 1D ¹³C spectrum reveals the number of unique carbon environments, including the two distinct carbonyl carbons of the peptide bond and the C-terminus. chemicalbook.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of the spin systems within the leucine and glycine residues. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (2-4 bonds). This is crucial for confirming the peptide bond by observing a correlation between the α-proton of Leucine and the carbonyl carbon of Glycine, and/or between the glycine α-protons and the leucine carbonyl carbon. hyphadiscovery.com

This comprehensive NMR dataset allows for the unambiguous assignment of all atoms and confirms the covalent structure of H-Leu-Gly-OH. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for H-Leu-Gly-OH

Atom Leucine Residue (Leu) Glycine Residue (Gly)
N-H ~8.3 ~8.1
α-H ~3.9 ~3.8
β-H ~1.7 -
γ-H ~1.6 -
δ-CH₃ ~0.9 (two doublets) -
α-C ~54 ~42
β-C ~41 -
γ-C ~25 -
δ-C ~22, ~23 -
C=O ~175 ~172

Note: Predicted values are estimates and can vary based on solvent, pH, and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule like H-Leu-Gly-OH. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum reveals the vibrational frequencies of its chemical bonds. Each functional group (e.g., O-H, N-H, C=O) has a characteristic absorption range, allowing for a detailed structural confirmation of the dipeptide.

In the solid state, H-Leu-Gly-OH, like other amino acids and simple peptides, exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO⁻). The FT-IR spectrum reflects this structure. The analysis of related glycine oligomers and derivatives reveals key spectral regions. researchgate.netresearchgate.netelsevierpure.com For instance, the presence of a carboxylate anion (COO⁻) is confirmed by strong absorption bands corresponding to symmetric and asymmetric stretching vibrations. researchgate.net The difference between the frequencies of these two bands is typically greater than 200 cm⁻¹, which helps confirm the ionic state of the carboxyl group. researchgate.net

The spectrum of H-Leu-Gly-OH is expected to show characteristic peaks corresponding to its constituent parts: the leucine residue, the glycine residue, and the peptide bond. Key vibrational modes include N-H stretching from the primary amine, C-H stretching from the alkyl side chain of leucine, C=O stretching of the peptide bond (Amide I band), and N-H bending of the peptide bond (Amide II band).

Expected FT-IR Absorption Bands for H-Leu-Gly-OH

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3400 - 3250
O-H (Carboxylic Acid) Stretching (if not zwitterionic) 3300 - 2500 (broad)
C-H (Alkyl) Stretching 3000 - 2850
-NH3+ (Zwitterion) Stretching 3130 - 3030
C=O (Peptide Amide I) Stretching 1680 - 1630
C=O (Carboxylate COO⁻) Asymmetric Stretching ~1600
N-H (Peptide Amide II) Bending 1570 - 1515
C-N (Peptide) Stretching 1260 - 1240

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or solution) and intermolecular interactions like hydrogen bonding.

Other Characterization Methods

X-ray Crystallography for Crystalline Structure Analysis

For a dipeptide like H-Leu-Gly-OH, X-ray crystallography would elucidate:

The exact conformation of the leucine side chain.

The planarity of the peptide bond.

The torsion angles (phi and psi) that define the peptide backbone's secondary structure.

The network of hydrogen bonds and other intermolecular forces that stabilize the crystal lattice.

Crystallographic Data for N-methyl-dl-leucylglycine hydrobromide

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Parameter (a) 17.21 Å
Unit Cell Parameter (b) 17.80 Å
Unit Cell Parameter (c) 8.41 Å
Molecules per Unit Cell (Z) 8

Data sourced from the crystallographic study of N-methyl-dl-leucylglycine hydrobromide. iucr.org

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for determining the elemental composition of a sample, particularly for detecting trace metals. wikipedia.orgresearchgate.net The method involves introducing a sample into a high-temperature argon plasma (6,000 to 10,000 K), which excites the atoms of the elements present. wikipedia.org As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. wikipedia.org

For the dipeptide H-Leu-Gly-OH (C₈H₁₆N₂O₃), which is composed of non-metals, ICP-OES is not used for direct structural characterization. Instead, its primary application is in quality control to quantify elemental impurities. It can detect and measure trace concentrations of metals that may have been introduced during synthesis or from storage containers, ensuring the purity of the compound. This is crucial as even minute amounts of certain metals can influence experimental outcomes. The technique is known for its high sensitivity, with detection limits often in the parts-per-billion (ppb) range. umn.edu

Furthermore, if H-Leu-Gly-OH were intentionally complexed with a metal ion or conjugated to a metal nanoparticle for a specific application, ICP-OES would be an essential tool to confirm the presence and quantify the amount of the specific element bound to the peptide.

Elements Detectable by ICP-OES Relevant for Purity Analysis

Element Symbol Potential Source
Sodium Na Reagents, Glassware
Potassium K Reagents, Glassware
Calcium Ca Reagents, Water
Magnesium Mg Reagents, Water
Iron Fe Catalysts, Equipment
Copper Cu Catalysts, Equipment
Zinc Zn Catalysts, Equipment
Nickel Ni Catalysts, Equipment
Lead Pb Environmental Contaminant

This table lists common elemental impurities that can be quantified by ICP-OES to ensure the purity of a peptide sample. gla.ac.uk

Vibrating Sample Magnetometry (VSM) for Magnetic Properties (if applicable to conjugates)

A Vibrating-Sample Magnetometer (VSM) is an instrument designed to measure the magnetic properties of materials. wikipedia.org The technique is based on Faraday's Law of Induction. A sample is placed in a uniform magnetic field and made to vibrate. wikipedia.org If the sample is magnetic, its movement induces an electrical signal in a set of pick-up coils, and this signal is proportional to the sample's magnetic moment. wikipedia.org By sweeping the external magnetic field, a hysteresis loop can be recorded, providing key information about the material's magnetic characteristics, such as saturation magnetization, remanence, and coercivity.

The dipeptide H-Leu-Gly-OH is inherently non-magnetic. Therefore, VSM is not a relevant characterization technique for the peptide itself. However, as noted in the section title, its application becomes critical when H-Leu-Gly-OH is conjugated to magnetic materials. For example, if the peptide were attached to the surface of magnetic nanoparticles (e.g., iron oxide, Fe₃O₄) to create a targeted drug delivery system or a contrast agent for magnetic resonance imaging (MRI), VSM would be essential to:

Confirm that the magnetic properties of the nanoparticles are retained after conjugation.

Characterize the magnetic behavior of the final peptide-nanoparticle conjugate.

Ensure the conjugate responds to an external magnetic field as required by the application.

The results from VSM would verify the successful creation of a functional magnetic bioconjugate, a characterization that is impossible with other spectroscopic or structural methods alone.

Interdisciplinary Research Perspectives and Future Directions for H Leu Gly Oh

Integration with Nanotechnology and Material Science

The structural characteristics of H-Leu-Gly-OH make it a compelling building block in material science and nanotechnology. The principles of peptide self-assembly and surface functionalization are being applied to create novel nanomaterials with tailored properties.

Dipeptide-Functionalized Nanoparticles and Membranes

The functionalization of nanoparticles with amino acids and peptides is a strategy to enhance their biocompatibility, stability, and interaction with biological systems. researchgate.netnih.gov Glycine (B1666218), for instance, has been used to coat iron oxide and gold nanoparticles, improving their stability and creating a biocompatible surface. nih.govmonash.edu The presence of the simple and flexible glycine residue in H-Leu-Gly-OH, combined with the hydrophobic Leucine (B10760876), suggests its potential as a functionalizing agent for nanoparticles. This dipeptide could modulate the surface properties of nanomaterials, influencing their circulation time and interaction with cell membranes. researchgate.net

The interaction of peptides with lipid membranes is a critical area of study, with simulations showing how specific amino acid side chains can act as "molecular anchors" to facilitate entry into the membrane. ethz.ch The hydrophobic leucine side chain of H-Leu-Gly-OH could anchor the dipeptide to the lipid bilayer, while the glycine residue provides flexibility. This interaction is fundamental for designing peptide-based drug delivery systems and understanding how small peptides cross biological barriers. Research into glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery further highlights the potential role of such amino acid-based structures in advanced therapeutic applications. nih.gov

Nanomaterial TypeFunctionalizing AgentObserved/Potential BenefitsResearch Focus
Iron Oxide NanoparticlesGlycinePrevents mucociliary clearance, controls nanoparticle size. researchgate.netDrug Delivery
Gold Nanoconjugates (AuNCs)Glycine, Cystine, TyrosineEnhanced stability, altered antioxidant potential. nih.govTherapeutics, Diagnostics
Spray-dried MicroparticlesGlycineImproved aerodynamic performance for pulmonary delivery. monash.eduDrug Delivery
Generic NanoparticlesH-Leu-Gly-OH (potential)Biocompatibility, targeted membrane interaction, controlled aggregation.Future Applications

Peptide Nanotubes and Self-Assembly Properties

Short peptides, including dipeptides, can self-assemble into highly ordered nanostructures like nanotubes, nanofibers, and hydrogels. frontiersin.org This process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The ability of H-Leu-Gly-OH to self-assemble is predicted by its structure; the peptide backbone can form hydrogen bonds, and the leucine side chains can create hydrophobic interactions, driving the formation of one-dimensional assemblies. frontiersin.org

Research on leucine-rich peptides demonstrates their strong propensity to form α-helical structures that can assemble into nanotubes. reading.ac.uknih.gov For example, the designed peptide R3L12 (arginine3-leucine12) forms a variety of nanostructures, including nanotubes and mesh-like networks, depending on the pH. reading.ac.uk These structures are built from α-helical peptide dimers arranged perpendicular to the nanotube axis. reading.ac.uk While H-Leu-Gly-OH is too short to form an α-helix on its own, it can participate in larger self-assembling systems, potentially acting as a fundamental unit in the construction of novel biomaterials. nih.govresearchgate.net The resulting peptide nanotubes have potential applications as scaffolds for tissue engineering, channels for ion transport, and vehicles for drug delivery. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are becoming indispensable tools in peptide research, offering a time- and cost-effective way to predict biological functions and simulate molecular interactions, thereby guiding experimental work. mdpi.comresearchgate.net

Prediction of Biological Activities and Mechanisms

Machine learning (ML) and other in silico bioinformatics approaches are increasingly used to screen peptide libraries for potential biological activities. mdpi.comtandfonline.com These predictive models can identify potential therapeutic peptides based solely on their amino acid sequence. mdpi.comnih.gov For a dipeptide like H-Leu-Gly-OH, these computational tools can predict a range of potential bioactivities, such as its ability to inhibit specific enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment. mdpi.com

The process involves creating large datasets of peptides with known activities and using them to train ML algorithms. nih.gov These trained models can then screen new sequences, like H-Leu-Gly-OH, to estimate their likelihood of possessing a specific function. This approach accelerates the discovery process by prioritizing promising candidates for synthesis and experimental validation. tandfonline.comelsevierpure.com

Computational ApproachApplication to H-Leu-Gly-OHPotential Outcome
Machine Learning (ML) PredictorsScreening for bioactivity (e.g., antidiabetic, antihypertensive). mdpi.comnih.govIdentification of potential therapeutic roles.
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between the dipeptide's structure and its biological activity. researchgate.netelsevierpure.comGuiding chemical modifications to enhance activity.
Protein-Peptide DockingSimulating the binding of H-Leu-Gly-OH to target proteins. mdpi.comElucidating potential mechanisms of action.

Simulation of Peptide Interactions and Conformations

Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of peptides in various environments. nhr4ces.de For H-Leu-Gly-OH, MD simulations can be used to study its conformational flexibility, its interaction with water molecules, and its tendency to aggregate. nih.govrsc.org Coarse-grained simulations, which simplify the representation of molecules to study longer timescale phenomena, have been used to investigate the association of dipeptides in solution. nih.gov These studies show that dipeptides with nonpolar residues, like leucine, have a tendency to associate and form clusters. nih.gov

Simulations can also model the interaction of H-Leu-Gly-OH with more complex structures, such as lipid membranes or proteins. nih.govmdpi.com These simulations can reveal the preferred orientation of the peptide at an interface and calculate the free energy of association, providing a deeper understanding of how it might exert a biological effect. nih.gov For example, simulations can track the formation of hydrogen bonds between the peptide and lipid headgroups, revealing the initial steps of membrane penetration. ethz.ch Such detailed simulations are crucial for designing peptides with specific targeting or transport properties.

Biotechnological and Industrial Applications

The simple dipeptide H-Leu-Gly-OH and its isomers have found practical applications in several industrial and research sectors, valued for their stability, solubility, and defined biochemical properties. innospk.comchemimpex.com

In biotechnology and pharmaceutical research, H-Leu-Gly-OH serves as a crucial building block in the synthesis of more complex peptides and pharmaceutical intermediates. innospk.comchemimpex.com Its use as a substrate for enzymes like dipeptidyl peptidase makes it a valuable tool in studies of protein metabolism, peptide transport, and intestinal absorption. innospk.combachem.com The dipeptide is also known to inhibit ubiquitin-mediated proteolysis, a fundamental cellular process, opening avenues for its use in related research. glpbio.comnovoprolabs.com

Beyond the laboratory, H-Leu-Gly-OH has applications in the formulation of nutritional supplements, particularly those aimed at enhancing muscle recovery and growth due to its amino acid composition. chemimpex.commedchemexpress.com In the cosmetics industry, peptides are incorporated into skincare products for properties such as promoting hydration. chemimpex.com The high purity and stability of commercially available H-Leu-Gly-OH make it a reliable component for these specialized formulations. innospk.com


Role as a Building Block in Complex Peptide Synthesis

H-Leu-Gly-OH, and its protected forms like Fmoc-L-Leu-Gly-OH, serve as fundamental building blocks in the synthesis of more complex peptides. iris-biotech.deiris-biotech.de The use of dipeptide units can streamline the process of solid-phase peptide synthesis (SPPS) by allowing for the incorporation of two amino acid residues in a single coupling step. iris-biotech.de This approach can be particularly advantageous in the synthesis of long or repetitive peptide sequences.

The specific sequence of leucine and glycine can also influence the properties of the resulting polypeptide. For instance, the inclusion of Leu-Gly units can impact the aggregation behavior of peptides, a critical consideration in both the synthesis process and the biological function of the final molecule. iris-biotech.de Researchers utilize these dipeptide blocks to construct custom peptides for a variety of research applications, including the study of protein-protein interactions and enzyme mechanisms. chemimpex.comresearchgate.net

Protected Dipeptide Application in Peptide Synthesis Significance
Fmoc-L-Leu-Gly-OHUsed in solid-phase peptide synthesis (SPPS) to introduce a this compound unit. iris-biotech.deiris-biotech.deAccelerates the synthesis process and can help prevent aggregation. iris-biotech.de
Boc-L-Leu-Gly-OHEmployed in Boc-chemistry based peptide synthesis.Offers an alternative protection strategy for incorporating the this compound motif.

Applications in Protein Engineering

In the field of protein engineering, the incorporation of specific dipeptide units like H-Leu-Gly-OH can be used to modulate the structure and function of proteins. The properties of the constituent amino acids, leucine and glycine, play a key role. Leucine, with its hydrophobic side chain, often resides in the core of proteins, contributing to their stability. nih.gov Glycine, the smallest amino acid, provides conformational flexibility to the polypeptide chain. youtube.com

By strategically inserting or substituting this compound sequences, researchers can influence protein folding, stability, and mechanical properties. nih.gov For example, the replacement of glycine with other amino acids in certain protein polymers has been shown to alter their mechanical behavior from elastomeric to plastic. nih.gov This highlights the potential of using specific dipeptide sequences to design proteins with novel and predictable characteristics for applications in biomaterials and therapeutics.

Emerging Research Areas for H-Leu-Gly-OH

Recent investigations have begun to uncover a range of bioactive properties and potential therapeutic applications for H-Leu-Gly-OH, extending its relevance beyond a simple synthetic building block.

Exploration of Novel Bioactive Properties

Research has indicated that the dipeptide this compound can inhibit ubiquitin-mediated proteolysis, a fundamental cellular process involved in protein degradation. glpbio.com This suggests a potential role for H-Leu-Gly-OH in modulating cellular pathways that are dependent on protein turnover. The bioactivity of peptides is often linked to their amino acid composition and sequence, with hydrophobic residues like leucine playing a role in interactions with biological membranes and receptors. nih.gov The exploration of such structure-activity relationships is a key area of ongoing research to identify new biological functions of small peptides like H-Leu-Gly-OH.

Development of Peptide-Based Therapies and Drug Delivery Systems

The unique properties of H-Leu-Gly-OH make it a candidate for the development of novel peptide-based therapies and drug delivery systems. chemimpex.commedchemexpress.com Its ability to mimic natural peptides allows for its use in exploring biological processes and developing therapeutic agents with specific bioactivity and stability. chemimpex.com The dipeptide's structure can be incorporated into larger peptide drugs to enhance their therapeutic profile or to serve as a component in drug delivery vehicles. nih.gov

Investigation of H-Leu-Gly-OH in Stress Adaptation and Physiological Regulation

Studies have suggested a link between the availability of certain amino acids, including leucine and glycine, and an organism's response to stress. molbiolcell.orgnih.gov For instance, in yeast, changes in the biosynthesis of amino acids like leucine are observed under high-temperature and high-ethanol stress conditions. molbiolcell.org In plants, glycine-rich proteins are known to be involved in cellular stress responses. nih.gov While direct research on H-Leu-Gly-OH in stress adaptation is still emerging, the roles of its constituent amino acids suggest that this dipeptide could be involved in physiological regulation under stressful conditions. Further investigation is needed to elucidate the specific mechanisms by which H-Leu-Gly-OH might contribute to stress tolerance.

Studies in Skin Hydration and Elasticity

A significant area of emerging research for H-Leu-Gly-OH is in the field of dermatology and cosmetics. Studies have shown that the oral administration of this compound dipeptides can improve skin hydration and elasticity in UVB-irradiated hairless mice. nih.govelsevierpure.combiomolther.orgnih.gov In vitro studies have demonstrated that this compound can increase the synthesis of hyaluronan, a key molecule in maintaining skin moisture, and inhibit the activity of elastase, an enzyme that breaks down elastin (B1584352) and contributes to skin aging. nih.govelsevierpure.comresearchgate.net

These findings suggest that H-Leu-Gly-OH could be a potent active ingredient in skincare formulations aimed at improving skin health and combating the signs of aging. nih.govelsevierpure.com

Research Finding Experimental Model Observed Effect
Increased skin hydration and elasticity nih.govbiomolther.orgnih.govUVB-irradiated hairless miceOral administration of this compound led to significant improvements. nih.govbiomolther.orgnih.gov
Increased hyaluronan (HA) synthesis nih.govelsevierpure.comNormal human epidermal keratinocytes (NHEKs)Treatment with this compound significantly increased HA production. nih.govelsevierpure.com
Inhibition of elastase activity nih.govelsevierpure.comresearchgate.netIn vitro assaysThis compound treatment reduced elastase activity. nih.govelsevierpure.comresearchgate.net

Q & A

Q. How can researchers formulate hypotheses about H-Leu-Gly-OH’s mechanism of action using existing data?

  • Methodological Answer : Apply the "principal contradiction" framework: identify dominant factors (e.g., structural flexibility vs. binding affinity) from literature. Develop testable hypotheses using deductive reasoning (e.g., "If the glycine residue is critical for activity, then mutations at this position will reduce potency"). Validate with alanine scanning mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.